![molecular formula C16H16O2 B6335752 Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate CAS No. 1075754-39-0](/img/structure/B6335752.png)

Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate

Descripción general

Descripción

Methyl 3,5'-dimethyl-[1,1'-biphenyl]-4-carboxylate (MDMC) is an organic compound belonging to the class of carboxylates. It is a white crystalline solid with a faint odor and a melting point of 61-63 °C. It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). MDMC has a wide range of applications in the scientific research field, including its use as a reagent for the synthesis of other compounds, as a catalyst in organic synthesis, and as a biomaterial for medical applications.

Aplicaciones Científicas De Investigación

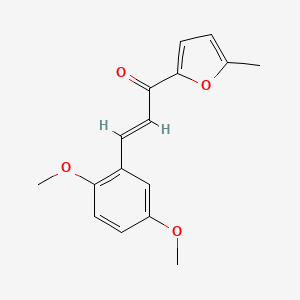

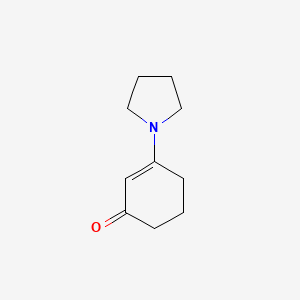

Enzymatic Hydrolysis and Stereochemistry

- Enantioselectivity in Lipase-Catalyzed Hydrolysis: Sobolev et al. (2002) found that derivatives with acyloxymethyl esters, including those with a structure related to Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate, showed high enantioselectivity when hydrolyzed by Candida rugosa lipase (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).

Structural and Spectral Investigations

- Structural Analysis of Derivatives: Viveka et al. (2016) conducted experimental and theoretical studies on a derivative of pyrazole-4-carboxylic acid, which is structurally related to this compound, to understand its biological significance (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Synthesis and Antimicrobial Properties

- Synthesis of Novel Derivatives as Antimicrobial Agents: Hublikar et al. (2019) synthesized novel pyrrole-3-carboxylate derivatives with antimicrobial properties, indicating potential applications in pharmaceuticals (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

Molecular and Crystal Structures

- X-ray Structural Analysis for Derivatives: Rudenko et al. (2013) used X-ray structural analysis to establish the structure of methyl tetrahydroquinoline-4-carboxylates, closely related to the compound , which can have implications in material science (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2013).

Photochemical Studies

- Study of Photochemical Reactions: Sanramé et al. (2003) examined the photochemical behavior of 3-substituted 3-chlorodiazirines, related to this compound, which has implications in understanding photochemical processes (Sanramé, Suhrada, Dang, & Garcia‐Garibay, 2003).

Fluorescent Chloride Sensors

- Development of Optical Chloride Sensors: Das et al. (2021) synthesized a methyl biphenyl-4-carboxylate derivative as an optical chloride sensor, demonstrating the potential for creating sensory materials (Das, Mohar, & Bag, 2021).

Natural Compound Isolation

- Isolation from Marine Fungi: Li et al. (2008) isolated a new biphenyl derivative from marine fungi, indicating the ecological and biochemical importance of these compounds (Li, Ding, She, & Lin, 2008).

Mecanismo De Acción

Mode of Action

The mode of action of Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate is currently unknown due to the lack of specific studies on this compound .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate is currently unknown due to the lack of specific studies on this compound .

Propiedades

IUPAC Name |

methyl 4-(3,5-dimethylphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-12(2)10-15(9-11)13-4-6-14(7-5-13)16(17)18-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXLZYDSTQUMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)